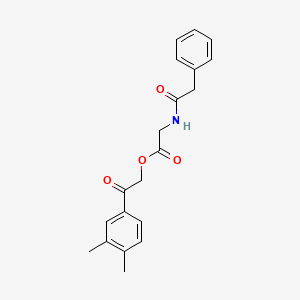

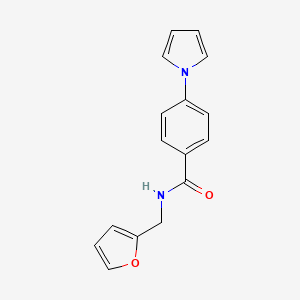

2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate

説明

Synthesis Analysis

The synthesis of glycinates, similar to 2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate, often involves oxidative dimerization processes under kinetic control to achieve high yields and specific stereochemistries. For instance, oxidative dimerization of glycinates with iodine can result in aminoaspartates with significant diastereomeric excesses (Alvarez-Ibarra et al., 1997). Additionally, the synthesis and transformation of related compounds can lead to the production of polysubstituted pyrroles, indicating the versatility of glycinates in synthesizing heterocyclic structures (Malešič et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate has been elucidated through techniques such as X-ray crystallography. For example, the crystal structure analysis of a depside derivative revealed specific crystallization patterns and unit cell parameters, providing insights into the compound's geometric configuration (Lv et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving glycinates can yield various products depending on the reactants and conditions. The transformation of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into pyrroles represents a new synthetic pathway for creating polysubstituted pyrroles, demonstrating the compound's reactivity and potential for generating complex heterocycles (Malešič et al., 1997).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallization behavior play crucial roles in the practical applications and handling of chemical compounds. While specific data on 2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate's physical properties are not directly available in the cited literature, similar compounds' structural analyses can provide valuable insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties of glycinates, including their reactivity, stability, and functional group transformations, are essential for their utility in synthetic chemistry. The ability to undergo oxidative dimerization and participate in the synthesis of complex heterocyclic structures underscores the chemical versatility and potential applications of these compounds in various chemical synthesis contexts (Alvarez-Ibarra et al., 1997).

科学的研究の応用

Photogeneration of Hydrogen from Water

Research involving platinum(II) terpyridyl acetylide chromophores and molecular cobalt catalysts demonstrates the potential for related compounds in the photogeneration of hydrogen from water. This application is crucial for developing renewable energy sources and emphasizes the role of complex organic molecules in facilitating photochemical reactions (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

Catalysis and Polymerization

Copper-catalyzed regio-controlled oxidative coupling polymerization of dimethylphenol analogs shows the relevance of phenyl and methyl-substituted compounds in synthesizing high-molecular-weight polymers. These methodologies highlight the potential for constructing complex polymer structures with specific physical properties, which could be applicable to materials science and engineering (Y. Shibasaki, Andnobuo Suzuki, M. Ueda, 2007).

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems using related compounds, such as methyl 2-[bis(acetyl)ethenyl]aminopropenoates, underscores the significance of these molecules in constructing complex organic frameworks. These systems have implications for pharmaceuticals, agrochemicals, and materials science, demonstrating the versatility of dimethylphenyl and related functionalities in organic synthesis (Lovro Selič, B. Stanovnik, 1997).

Photodegradation Studies

Studies on the photodegradation of malachite green, involving the identification of transformation products through LC-TOF-MS and GC-MS, highlight the environmental implications of chemical degradation under natural sunlight. Such research points to the broader applications of related compounds in environmental chemistry, specifically in understanding and mitigating the impacts of synthetic dyes and related organic molecules on aquatic ecosystems (L. Perez-Estrada, A. Agüera, M. Hernando, S. Malato, A. Fernández-Alba, 2008).

特性

IUPAC Name |

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14-8-9-17(10-15(14)2)18(22)13-25-20(24)12-21-19(23)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNNHQXQAKENKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)

![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)

![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)

![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)